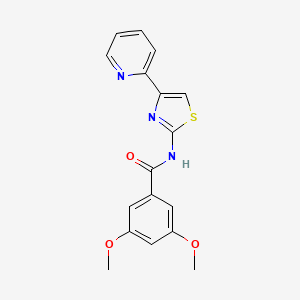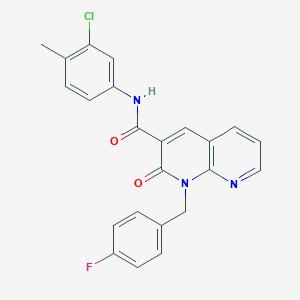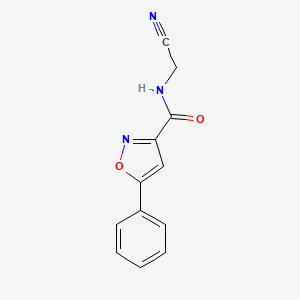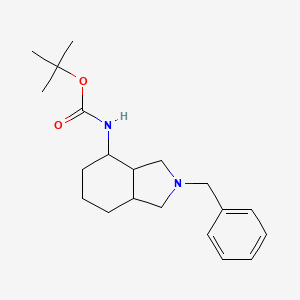
3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a chemical compound with the molecular formula C17H15N3O3S and a molecular weight of 341.39. It is intended for research use only. The thiazole ring in this compound, which consists of sulfur and nitrogen, has many reactive positions where various chemical reactions may take place .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The thiazole ring is part of a larger structure that includes a benzamide group and a pyridin-2-yl group.Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Antibiotic Synthesis The compound 3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, due to its structural complexity and functionality, plays a significant role in synthetic chemistry. A notable application is found in the synthesis of complex molecules such as macrocyclic antibiotics. For instance, the synthesis of GE 2270 A, a macrocyclic antibiotic, involves a stepwise method converting 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivative, showcasing the versatility of similar compounds in antibiotic development (Okumura et al., 1998).
Antimicrobial and Analgesic Agents Further emphasizing its utility in pharmaceutical research, derivatives of this compound have been synthesized to explore their potential as anti-inflammatory and analgesic agents. A study synthesizing novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of such compounds (Abu‐Hashem et al., 2020).
VEGF Receptor-2 Inhibition In the realm of cancer research, substituted benzamides, akin to this compound, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds exhibit selectivity and efficacy in inhibiting VEGFR-2 kinase activity, demonstrating potential for therapeutic applications in treating various cancers (Borzilleri et al., 2006).
Heterocyclic Compound Synthesis The compound's structural framework is instrumental in the synthesis of heterocyclic compounds, which are crucial in the development of new drugs. For example, the synthesis of 1,8-naphthyridine and isoxazole derivatives showcases the compound's role in creating diverse heterocyclic systems with potential biological activities (Guleli et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as TCMDC-125345, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-125345 interacts with its target, PfCLK3, by inhibiting its activity . The inhibition of PfCLK3 disrupts the normal functioning of the malarial parasite, leading to its death . The co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-125345 has been solved, facilitating the rational design of covalent inhibitors of this validated drug target .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125345 affects the RNA splicing pathway in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Pharmacokinetics
It is generally understood that a drug molecule’s adme properties significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of TCMDC-125345’s action involve the disruption of RNA splicing in the malarial parasite, leading to its death . TCMDC-125345 rapidly kills P. falciparum at the trophozoite to schizont stages as well as preventing the development of stage V gametocytes and inhibiting the development of liver stage parasites .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of antimalarial compounds .
Biochemische Analyse
Biochemical Properties
3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (TCMDC-125345) has been found to interact with the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS) enzyme . This interaction is selective and inhibitory, with TCMDC-125345 showing more than 100 times specificity for PfProRS compared to the Homo sapiens equivalent . This suggests that TCMDC-125345 could potentially be used as a targeted inhibitor in biochemical reactions involving PfProRS.
Cellular Effects
In terms of cellular effects, TCMDC-125345 has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . This inhibition is thought to occur through the compound’s interaction with PfProRS, disrupting the parasite’s protein synthesis process .
Molecular Mechanism
The molecular mechanism of TCMDC-125345 involves its interaction with the PfProRS enzyme. It is believed to bind outside the active site of the enzyme, acting as an allosteric inhibitor . This binding disrupts the enzyme’s function, leading to a decrease in protein synthesis within the Plasmodium falciparum parasite .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits inhibitory activity against PfProRS, suggesting that its effects may be observed shortly after administration .
Metabolic Pathways
Given its interaction with PfProRS, it is likely involved in pathways related to protein synthesis .
Subcellular Localization
Given its interaction with PfProRS, it may be localized to areas of the cell where protein synthesis occurs
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-7-11(8-13(9-12)23-2)16(21)20-17-19-15(10-24-17)14-5-3-4-6-18-14/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSYUMWWNKFBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]phenyl]-N-methylprop-2-enamide](/img/structure/B2728631.png)
![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2728633.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2728635.png)

![{3-[(Methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2728637.png)

![N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728640.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2728642.png)

![N-[2-Methyl-1-(2-methylphenyl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2728645.png)
![N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2728647.png)
![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine](/img/structure/B2728648.png)